
2-Trimethoxysilyl-1,3-butadiene
Overview
Description
2-Trimethoxysilyl-1,3-butadiene (TMOSB) is a functionalized diene monomer characterized by a trimethoxysilyl (-Si(OCH₃)₃) substituent at the 2-position of the 1,3-butadiene backbone. This modification imparts unique reactivity and compatibility with silicon-based materials, making TMOSB valuable in polymer chemistry, particularly in living anionic polymerization processes . The trimethoxysilyl group enhances hydrophobicity and enables crosslinking in polydiene rubbers, improving thermal stability and mechanical properties in materials like modified asphalt or specialty elastomers . TMOSB is commercially available and often compared to other silylated or substituted 1,3-butadiene derivatives for its balance of steric bulk, electronic effects, and hydrolytic stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Trimethoxysilyl-1,3-butadiene, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via transition-metal-catalyzed coupling reactions or hydrosilylation of 1,3-butadiene derivatives. For example, rare earth catalysts (e.g., lutetium-based complexes) have shown high selectivity in polymerizing substituted 1,3-butadienes, which could be adapted for functionalization with trimethoxysilyl groups . Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile byproducts, nuclear magnetic resonance (NMR) for structural confirmation, and elemental analysis to verify stoichiometry. Handling moisture-sensitive intermediates under inert atmospheres (e.g., nitrogen/argon) is critical to prevent hydrolysis .
Q. What precautions are necessary for safe storage and handling of this compound?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas to prevent oxidation or moisture-induced degradation (trimethoxysilyl groups are prone to hydrolysis). Use anhydrous solvents (e.g., dried tetrahydrofuran) during reactions. Safety protocols from analogous silane compounds recommend using fume hoods, personal protective equipment (PPE), and monitoring for volatile organic compound (VOC) emissions using real-time sensors .
Advanced Research Questions
Q. How can density functional theory (DFT) or Hartree-Fock methods predict the electronic structure and reactivity of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) combining exact exchange and gradient corrections can model the compound’s electronic properties, such as HOMO-LUMO gaps and regioselectivity in Diels-Alder reactions . Basis sets like 6-31G(d) are suitable for geometry optimization. Conformational analysis (e.g., gauche vs. trans conformers) should be validated against experimental data from X-ray crystallography or rotational spectroscopy .
Q. What strategies optimize the polymerization of this compound using rare earth catalysts?
- Methodological Answer : Catalyst design is critical: lanthanide complexes with bulky ligands (e.g., cyclopentadienyl) enhance stereocontrol and prevent chain termination. Reaction conditions (temperature, solvent polarity) must balance activity and selectivity. Post-polymerization functionalization (e.g., hydroxylation via BH₃/H₂O₂ treatment) can modify material properties, as demonstrated in related 3,4-poly(2-aryl-1,3-butadiene) systems .
Q. How can environmental release and health risks of this compound be assessed in laboratory settings?
- Methodological Answer : Use the US EPA’s inhalation risk assessment framework:
- Exposure Concentration (EC) : Quantify airborne levels via gas chromatography with flame ionization detection (GC-FID).
- Inhalation Unit Risk (IUR) : Estimate using toxicity data from structurally similar compounds (e.g., 1,3-butadiene: 3×10⁻⁵ (µg/m³)⁻¹) .
- Mitigation : Implement adsorption filters (activated charcoal) and monitor workplace air quality using GIS-based dispersion models to predict exposure hotspots .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Silylated 1,3-Butadiene Derivatives
TMOSB belongs to a family of silylated dienes with varying substituents. Key analogues include:
Key Findings :
- Reactivity : The trimethoxysilyl group in TMOSB is more electrophilic than TIPOSB or TMSB due to electron-withdrawing methoxy substituents, accelerating reactions in polar media .
- Hydrolytic Stability: TMSB is inert to moisture, whereas TMOSB undergoes hydrolysis to release methanol, requiring anhydrous handling .
- Steric Effects : TIPOSB’s bulky isopropoxy groups hinder polymerization rates compared to TMOSB, favoring controlled polymer growth in specialized applications .
Non-Silylated Substituted 1,3-Butadienes
TMOSB is also compared to other substituted dienes in terms of cyclization behavior and toxicity:
Key Findings :
- Cyclization Behavior : Unsymmetrical dienes (e.g., 1-methoxy- or 1-acetoxy-substituted) yield mixtures of cyclized products, with ratios influenced by electronic and steric effects . TMOSB’s silyl group may similarly bias reaction pathways, though specific data are lacking.
- Toxicity: Unlike carcinogenic 2-methyl-1,3-butadiene (isoprene), TMOSB’s hazards are primarily linked to methanol release during hydrolysis .
Fluorinated and Cyano-Substituted Analogues
Specialty dienes with electron-withdrawing groups exhibit distinct properties:
Key Findings :
- Electronic Effects: Fluorination (C₄F₆) or cyano substitution drastically alters electronic properties, enabling use in electronics or photovoltaics. TMOSB’s trimethoxysilyl group offers intermediate polarity, bridging organic and inorganic matrices .
Data Tables
Table 1: Comparative Reactivity in Polymerization
Compound | Polymerization Rate | Crosslinking Efficiency | Hydrolytic Stability |
---|---|---|---|
TMOSB | High | High | Low |
TIPOSB | Moderate | Moderate | Moderate |
TMSB | Low | Low | High |
Table 2: Cyclization Product Ratios (Selected Compounds)
Compound | Product Ratio (Major:Minor) | Conditions |
---|---|---|
1-Methoxy-1,3-butadiene | 45:55 | Cyclization reaction |
1-Acetoxy-1,3-butadiene | 42:58 | Cyclization reaction |
Properties
CAS No. |
93830-52-5 |
---|---|
Molecular Formula |
C7H14O3Si |
Molecular Weight |
174.27 g/mol |
IUPAC Name |
buta-1,3-dien-2-yl(trimethoxy)silane |
InChI |
InChI=1S/C7H14O3Si/c1-6-7(2)11(8-3,9-4)10-5/h6H,1-2H2,3-5H3 |
InChI Key |
HWCCZVRBWGLIGI-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C(=C)C=C)(OC)OC |
Origin of Product |
United States |
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